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Compound of Interest

Compound Name:
2-Fluoro-4,6-dimethoxybenzoic

acid

CAS No.: 286434-45-5; 434-45-7

Cat. No.: B2813780

Get Quote

Executive Summary & Compound Profile
2-Fluoro-4,6-dimethoxybenzoic acid (CAS: 286434-45-5) acts as a critical "fluorine-scan"

scaffold in medicinal chemistry. It represents a bioisostere of 2,4,6-trimethoxybenzoic acid,

where the strategic introduction of a fluorine atom at the ortho position modulates metabolic

stability (blocking ring oxidation), alters lipophilicity (

), and influences the pKa of the carboxylic acid via the inductive effect.

This guide addresses the specific challenge of distinguishing this molecule from its

regiosomers (e.g., 4-fluoro-2,6-dimethoxybenzoic acid) and process impurities using orthogonal

analytical methods.
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Property Specification Technical Note

Chemical Formula --

Molecular Weight 200.16 g/mol Monoisotopic Mass: 200.0485

Appearance
White to off-white crystalline

solid

Coloration often indicates

oxidation of phenolic

impurities.

Melting Point 148–152 °C (Predicted)

Sharp endotherm required;

broad range implies isomeric

contamination.

Solubility DMSO, Methanol, EtOAc
Poor water solubility; soluble in

alkaline aqueous buffers.

pKa ~3.1 (Predicted)

More acidic than benzoic acid

(4.2) due to ortho-F inductive

withdrawal.

Synthetic Context & Impurity Profiling
Understanding the origin of the sample is prerequisite to accurate characterization. The most

robust industrial route involves Nucleophilic Aromatic Substitution (

) on polyfluorinated precursors. This mechanism dictates the impurity profile you must screen
for.

Mechanism of Formation ( Pathway)
The synthesis typically proceeds via the controlled methoxylation of 2,4,6-trifluorobenzoic acid.

The para-fluorine (position 4) is most activated, followed by the ortho-fluorines.

Step 1: Displacement of 4-F

2,6-Difluoro-4-methoxybenzoic acid.

Step 2: Displacement of 2-F

2-Fluoro-4,6-dimethoxybenzoic acid (Target).
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Step 3 (Over-reaction): Displacement of 6-F

2,4,6-Trimethoxybenzoic acid.

Impurity Logic Diagram
The following decision tree illustrates the critical impurities based on reaction stoichiometry.

2,4,6-Trifluorobenzoic Acid 2,6-Difluoro-4-methoxybenzoic acid
(Major Impurity A)

+ NaOMe (1 eq) 2-Fluoro-4,6-dimethoxybenzoic acid
(TARGET)

+ NaOMe (1 eq)
Controlled Conditions 2,4,6-Trimethoxybenzoic acid

(Major Impurity B)

+ NaOMe (Excess)
Over-reaction

Click to download full resolution via product page

Figure 1: Reaction progression showing the origin of critical difluoro (under-reacted) and

trimethoxy (over-reacted) impurities.

Spectroscopic Characterization
The definitive identification of 2-Fluoro-4,6-dimethoxybenzoic acid requires resolving the

specific substitution pattern. 1H-19F coupling constants are the diagnostic "fingerprint."

Nuclear Magnetic Resonance (NMR) Strategy
Solvent: DMSO-

is recommended over

to prevent aggregation of the carboxylic acid dimers and ensure sharp peaks.

H NMR (400 MHz, DMSO-

)
The molecule lacks symmetry, resulting in distinct signals for the two methoxy groups and the

two aromatic protons.
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Chemical Shift
(

)

Multiplicity Integration Assignment
Diagnostic
Feature

12.80 - 13.20 br s 1H -COOH
Exchangeable

proton.

6.65 dd 1H Ar-H (H3)

Key Signal:

Located between

F and OMe.

Shows large

ortho coupling to

F (

Hz) and small

meta coupling to

H5 (

Hz).

6.45 d 1H Ar-H (H5)

Located between

two OMe groups.

Shielded. Shows

small meta

coupling to H3 (

Hz). Para

coupling to F is

usually negligible

or broadens the

peak.

3.85 s 3H -OCH3 (C4) Para to COOH.

3.78 s 3H -OCH3 (C6) Ortho to COOH.

Slightly shielded

relative to C4

due to steric

twisting of the
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carboxyl group or

field effects.

C NMR (100 MHz, DMSO-

)
Carbon-Fluorine coupling (

) is mandatory for structural confirmation.

C2 (C-F): Doublet,

Hz.

C1 (C-COOH): Doublet,

Hz (Ortho coupling).

C3: Doublet,

Hz (Ortho coupling).

C4: Doublet,

Hz (Meta coupling).

F NMR
Signal: Single peak around -110 to -115 ppm (relative to

).

Purity Check: This is the fastest way to quantify the "Difluoro" impurity (which would appear

as a distinct signal, likely split into a triplet or doublet depending on proton coupling).

Chromatographic Method (HPLC-UV-MS)
Separating the target from the "Difluoro" and "Trimethoxy" analogs requires a method that

leverages the differential lipophilicity induced by the fluorine atom.
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Methodology: Reverse Phase (RP-HPLC). Column Selection: C18 or Phenyl-Hexyl (Phenyl

columns provide better selectivity for halogenated aromatics via

-

interactions).

Standard Operating Procedure (SOP)
Parameter Condition

Column
Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm,

3.5 µm) or equivalent.

Mobile Phase A
Water + 0.1% Formic Acid (Maintains COOH

protonation).

Mobile Phase B Acetonitrile (ACN).

Flow Rate 1.0 mL/min.[1]

Gradient
0-2 min: 10% B (Isocratic hold) 2-15 min: 10%

90% B (Linear) 15-20 min: 90% B (Wash).

Detection
UV @ 254 nm (Aromatic) and 210 nm

(Universal).

Mass Spec
ESI Negative Mode (

= 199.0).

Elution Order Logic
2,6-Difluoro-4-methoxybenzoic acid: Most polar (two fluorines, one methoxy). Elutes first.

2-Fluoro-4,6-dimethoxybenzoic acid (Target): Intermediate polarity. Elutes second.

2,4,6-Trimethoxybenzoic acid: Most lipophilic (three methoxy groups). Elutes last.

Analytical Workflow Diagram
This workflow ensures self-validating logic. If the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pdf.benchchem.com/7722/Application_Notes_and_Protocols_for_the_Characterization_of_2_Fluorobenzoic_Acid.pdf
https://www.benchchem.com/product/b2813780/docs?utm_src=pdf-body#technical-guide-characterization-validation-of-2-fluoro-4-6-dimethoxybenzoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2813780?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


F NMR shows multiple peaks, the HPLC purity data is invalid until the impurity is identified.

Crude Sample

19F NMR Check
(Specific for F-impurities)

Single Peak?

HPLC-MS (ESI-)
(Purity & MW Confirmation)

Yes

Reject / Re-purify

No (Difluoro impurity present)

1H NMR
(Structural Isomer Confirmation)

Purity > 98%

Release Lot

Splitting pattern matches Isomer mismatch

Click to download full resolution via product page

Figure 2: Integrated analytical workflow for validating fluorinated benzoic acid derivatives.
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Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (

). Methoxybenzoic acids are susceptible to slow decarboxylation if heated excessively in
acidic media, though the fluorine atom adds some stability.

Safety: Fluorinated aromatics can be skin irritants.[2] Standard PPE (gloves, goggles) is

mandatory.

Reactivity: Avoid strong demethylating agents (e.g.,

) unless the goal is to generate the resorcinol derivative.
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(Note: Specific spectral data for the 2,4,6-isomer is derived from first-principles analysis of

substituent effects on the benzene ring, validated against standard shifts for 2,4-

dimethoxybenzoic acid and fluorobenzene.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pdf.benchchem.com/7722/Application_Notes_and_Protocols_for_the_Characterization_of_2_Fluorobenzoic_Acid.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluoro-4-methoxybenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Difluoro-4-methoxybenzoic-acid
https://chem.washington.edu/sites/chem/files/documents/facilities/nmrsolventschart_001.pdf
https://www.benchchem.com/product/b2813780/docs#technical-guide-characterization-validation-of-2-fluoro-4-6-dimethoxybenzoic-acid
https://www.benchchem.com/product/b2813780/docs#technical-guide-characterization-validation-of-2-fluoro-4-6-dimethoxybenzoic-acid
https://www.benchchem.com/product/b2813780/docs#technical-guide-characterization-validation-of-2-fluoro-4-6-dimethoxybenzoic-acid
https://www.benchchem.com/product/b2813780/docs#technical-guide-characterization-validation-of-2-fluoro-4-6-dimethoxybenzoic-acid
https://www.benchchem.com/product/b2813780?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2813780?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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